2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10(2)12-7-14(20)18(9-16-12)8-13(19)17-11-3-5-15-6-4-11/h3-7,9-10H,8H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAOLYZKTFXQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the pyrimidine intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Coupling with Pyridine: The final step involves coupling the pyrimidine intermediate with pyridine-4-amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has been explored for its potential in several areas:
Medicinal Chemistry
Research indicates that derivatives of pyrimidine compounds often exhibit significant biological activities, including antitumor, antiviral, and anti-inflammatory effects. The specific structure of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide may enhance its interaction with biological targets, leading to potential therapeutic applications in treating various diseases.
Anticancer Activity
Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess anticancer properties worth investigating further.
Antiviral Properties
Research into other pyrimidine derivatives has revealed potential antiviral activity against viruses such as HIV and hepatitis C. Given the structural similarities, it is plausible that this compound could also exhibit antiviral effects, warranting further exploration in virology studies.
Neuroprotective Effects
Preliminary research suggests that certain pyrimidine compounds may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The neuroprotective mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the pharmacological potential of related compounds:
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidinone Core : This can be achieved through condensation reactions involving β-keto esters and guanidine derivatives.
- Introduction of Isopropyl Group : Alkylation reactions using isopropyl halides facilitate this step.
- Attachment of Pyridine Moiety : Nucleophilic aromatic substitution can be employed to introduce the pyridine group.
Mechanism of Action
The mechanism of action of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby affecting the overall process.
Comparison with Similar Compounds
Key Structural Features:
Analysis :
- The pyrimidinone core in the target compound distinguishes it from AMC3’s pyridinone ring, which may alter hydrogen-bonding interactions with targets like FPRs .
- The patent compound’s phenoxy and 4-methylpiperazine groups enhance solubility but may reduce blood-brain barrier penetration compared to the target compound’s simpler acetamide-pyridine linkage .
Pharmacological and Physicochemical Properties
Hypothetical Data Table (Inferred from Structural Analogues):
Key Findings :
- The target compound’s pyridine group balances solubility and permeability .
- Receptor Specificity: While AMC3 directly modulates FPRs, the patent compound’s piperazine and pyridinylamino groups imply kinase inhibition (e.g., JAK or EGFR targets). The target compound’s lack of charged groups may limit kinase affinity compared to the patent example .
Toxicity and Selectivity
- Patent Compound : Piperazine derivatives often exhibit off-target histamine receptor binding, causing cardiovascular side effects .
- Target Compound: The absence of halogens or basic amines may reduce toxicity, but unmodified pyrimidinones can still inhibit hERG channels, necessitating further testing.
Biological Activity
The compound 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. Its unique structural features, including an isopropyl group and a pyridine moiety, suggest a variety of pharmacological applications. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 256.31 g/mol |
| Structural Features | Pyrimidine ring, isopropyl group, acetamide linkage |
Research indicates that compounds with pyrimidine structures often exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in disease processes. For instance, inhibitors targeting myeloperoxidase (MPO) have been developed based on structural analogs of pyrimidines .
- Antimicrobial Properties : Pyrimidine derivatives are known for their antimicrobial activities. The presence of the isopropyl group may enhance solubility and bioavailability, potentially increasing the effectiveness of the compound against bacterial strains.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are common among pyrimidine derivatives due to their ability to modulate immune responses.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
In Vitro Studies
- Antimicrobial Activity : In vitro assays demonstrated that related pyrimidine compounds exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents could enhance efficacy .
- Enzyme Inhibition : Studies on enzyme inhibition showed that structural analogs could effectively inhibit MPO activity in human blood samples, suggesting similar potential for the target compound .
In Vivo Studies
- Animal Models : Preclinical trials involving animal models have shown promising results for compounds structurally similar to this compound in reducing inflammation and microbial load in infected tissues .
- Pharmacokinetics : Pharmacokinetic studies indicated favorable absorption and distribution profiles for related compounds, which may be applicable to the target compound as well.
Case Studies
Several case studies highlight the efficacy of similar pyrimidine derivatives:
- Case Study 1 : A study on N1-substituted pyrimidines demonstrated significant inhibition of MPO in lipopolysaccharide-stimulated human whole blood, with implications for treating inflammatory diseases .
- Case Study 2 : Another investigation into pyrimidine-based compounds revealed their potential as antitumor agents, showcasing their ability to interfere with cancer cell proliferation through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
